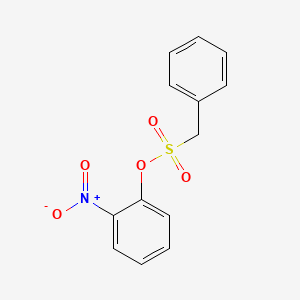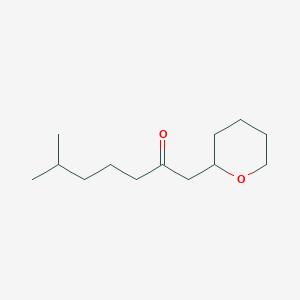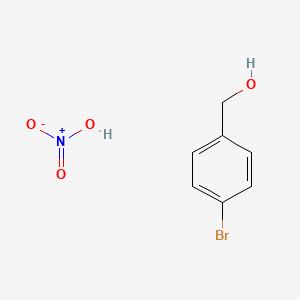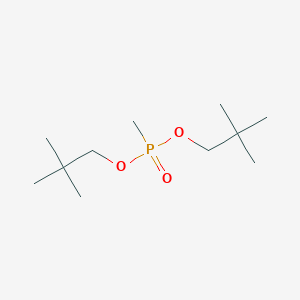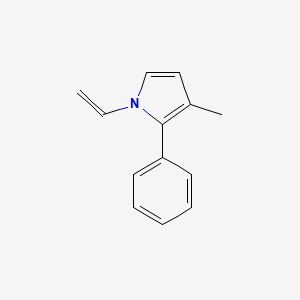
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethenyl group at the first position, a methyl group at the third position, and a phenyl group at the second position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the dehydrogenative coupling of secondary alcohols and amino alcohols using a manganese complex as a catalyst . Industrial production methods may involve the use of ruthenium-based pincer-type catalysts for the dehydrogenative functionalization of alcohols .
Chemical Reactions Analysis
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It can also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- can be compared with other similar compounds such as:
1H-Pyrrole, 1-ethenyl-2-methyl-3-(1-methylethyl)-: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1H-Pyrrole, 2-phenyl-: This compound lacks the ethenyl and methyl groups, which can affect its reactivity and applications.
1H-Pyrrole, 3-methyl-: This compound has a simpler structure with only a methyl group at the third position, making it less complex than 1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl-.
Properties
CAS No. |
57807-57-5 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-ethenyl-3-methyl-2-phenylpyrrole |
InChI |
InChI=1S/C13H13N/c1-3-14-10-9-11(2)13(14)12-7-5-4-6-8-12/h3-10H,1H2,2H3 |
InChI Key |
XHVCASXNFWHWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14629820.png)



![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)



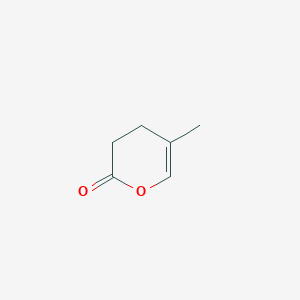
octylsulfanium bromide](/img/structure/B14629853.png)
